molecular formula C8H7BrCl2O B1276161 2-(2-Bromoethoxy)-1,4-dichlorobenzene CAS No. 85262-50-6

2-(2-Bromoethoxy)-1,4-dichlorobenzene

Cat. No. B1276161
CAS RN: 85262-50-6
M. Wt: 269.95 g/mol
InChI Key: JFOWYGCPBNNSHQ-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,4-dichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 2-bromo-1,4-dichlorobenzene (BDB) and other bromo- and chloro- substituted benzenes are extensively studied for their vibrational properties, molecular structure, and reactivity .

Synthesis Analysis

The synthesis of related bromo- and chloro- substituted benzene derivatives often involves multi-step reactions including bromination, chlorination, and acylation . For instance, bromo-2',4'-dichloroacetophenone was synthesized from glacial acetic acid and m-dichlorobenzene with a yield of 70% . These methods could potentially be adapted for the synthesis of 2-(2-Bromoethoxy)-1,4-dichlorobenzene by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to determine the molecular geometry of halogenated benzene derivatives . For example, the crystal structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene was solved by direct methods and refined to reveal significant molecular parameters . Similarly, DFT calculations have been used to obtain the molecular geometry of BDB, including Nuclear Magnetic Resonance (NMR) and Natural Bond Orbital (NBO) analyses .

Chemical Reactions Analysis

The reactivity of bromo- and chloro- substituted benzenes can be studied through various spectroscopic techniques and computational analyses. Local reactivity properties such as average local ionization energies (ALIE), Fukui functions, and bond dissociation energies provide insights into the chemical behavior of these molecules . Additionally, the inhibitory activity against biological targets such as isopentenylpyrophosphate transferase has been investigated, indicating potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical constants such as relative density, refractive index, boiling point, and melting point are essential for characterizing the physical properties of synthesized compounds . Vibrational spectroscopy, including FT-IR and FT-Raman, is used to study the vibrational modes and to estimate the frequencies of halogenated benzenes . Theoretical calculations also contribute to understanding the electronic properties, such as HOMO-LUMO energies, and the potential for nonlinear optical (NLO) applications due to the first-order hyperpolarizability .

Scientific Research Applications

  • Computational and Spectroscopic Studies : A study by Vennila et al. (2018) conducted a comprehensive computational and spectroscopic analysis of 2-bromo-1,4-dichlorobenzene (BDB), which shares structural similarity with 2-(2-Bromoethoxy)-1,4-dichlorobenzene. This research utilized Density Functional Theory (DFT) and various spectroscopic techniques to understand the molecular geometry, electronic density, and nonlinear optical properties of BDB, which could be relevant for 2-(2-Bromoethoxy)-1,4-dichlorobenzene as well (Vennila et al., 2018).

  • Catalytic Oxidation Studies : Krishnamoorthy et al. (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides. Their findings on the activity and interaction of these oxides with dichlorobenzene derivatives could provide insights into similar reactions involving 2-(2-Bromoethoxy)-1,4-dichlorobenzene (Krishnamoorthy et al., 2000).

  • Metabolism of Chlorinated Benzenes : Research by Carlson and Tardiff (1976) on the metabolic impact of various chlorinated benzenes, including 1,4-dichlorobenzene, can provide a basis for understanding the biochemical interactions and potential metabolic pathways of 2-(2-Bromoethoxy)-1,4-dichlorobenzene (Carlson & Tardiff, 1976).

  • Photolysis and Photocatalysis : Selli et al. (2008) explored the degradation of 1,4-dichlorobenzene in water under photolysis and photocatalysis, highlighting advanced oxidation techniques. This research might be applicable to understand the behavior of 2-(2-Bromoethoxy)-1,4-dichlorobenzene under similar conditions (Selli et al., 2008).

properties

IUPAC Name

2-(2-bromoethoxy)-1,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOWYGCPBNNSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407050
Record name 2-(2-Bromoethoxy)-1,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)-1,4-dichlorobenzene

CAS RN

85262-50-6
Record name 2-(2-Bromoethoxy)-1,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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